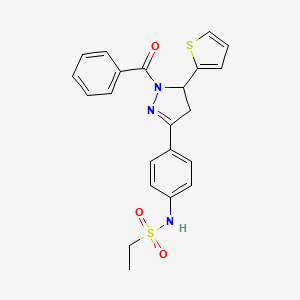
N-(4-(1-benzoyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(1-benzoyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a compound that blends various functional groups, showcasing a complex structure which combines benzoyl, pyrazol, thiophene, phenyl, and ethanesulfonamide moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1-benzoyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide typically involves multistep organic synthesis:
Formation of the Pyrazole Ring: : Starting with the appropriate substituted hydrazine and an α,β-unsaturated ketone, the pyrazole ring is formed through a cyclization reaction.
Benzoylation: : The pyrazole intermediate is then benzoylated using benzoyl chloride and a base like triethylamine to form the benzoyl-pyrazole.
Thienyl Substitution: : Introduction of the thiophene ring can be achieved through a halogenation and subsequent substitution reaction.
Coupling with Phenyl Ring: : The intermediate is then coupled with a 4-substituted phenyl derivative, often using a Suzuki or Stille coupling method.
Ethanesulfonamide Introduction: : Finally, the ethanesulfonamide group is introduced via sulfonyl chloride and an amine coupling reaction.
Industrial Production Methods
In industrial settings, the synthesis is optimized for scale-up by using:
Efficient Catalysts: : Palladium or nickel catalysts for coupling reactions.
Green Chemistry Principles: : Solvent-free or aqueous reaction conditions wherever possible to reduce environmental impact.
High Yield Strategies: : Optimizing reaction conditions (temperature, pressure) to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes
Oxidation: : Can undergo oxidation at the pyrazole ring or the thiophene group using reagents like m-chloroperbenzoic acid.
Reduction: : The benzoyl group can be selectively reduced to an alcohol using agents like lithium aluminum hydride.
Substitution: : Electrophilic substitution on the thiophene ring with various halogenating agents.
Common Reagents and Conditions
Oxidation: : m-chloroperbenzoic acid, Oxone.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Bromine, chlorine in the presence of iron or aluminum chloride.
Major Products Formed
Oxidation: : Oxidized derivatives on the pyrazole or thiophene ring.
Reduction: : Benzoyl group reduced to benzyl alcohol.
Substitution: : Various halogenated thiophene products.
Wissenschaftliche Forschungsanwendungen
N-(4-(1-benzoyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide has found applications in various fields:
Chemistry: : As a building block in the synthesis of more complex organic molecules.
Biology: : Studied for its potential as an inhibitor for certain enzymes due to its complex structure.
Industry: : Used in the development of specialty chemicals and polymers with unique properties.
Wirkmechanismus
The mechanism by which N-(4-(1-benzoyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide exerts its effects often involves:
Molecular Targets: : Targeting specific enzymes or receptors, inhibiting their activity.
Pathways Involved: : Can interfere with signaling pathways by binding to active sites or allosteric sites on enzymes or receptors, leading to altered biological activity.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, such as:
N-(4-(1-benzoyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
N-(4-(1-benzoyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide: N-(4-(1-benzoyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide exhibits unique properties due to the thiophene ring, which can influence electronic properties and reactivity, making it a valuable compound for further research and applications.
There you have it, a detailed dive into the world of this compound! Quite the mouthful but an incredibly fascinating compound.
Eigenschaften
IUPAC Name |
N-[4-(2-benzoyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S2/c1-2-30(27,28)24-18-12-10-16(11-13-18)19-15-20(21-9-6-14-29-21)25(23-19)22(26)17-7-4-3-5-8-17/h3-14,20,24H,2,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJUIFFZHFHHMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)C(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














